REACTION_CXSMILES
|
S(=O)(=O)(O)O.O=[C:7]([CH3:25])[CH2:8][NH:9][C:10](=[O:24])[C:11]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)=[O:12]>O>[CH3:25][C:7]1[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=2)[C:11](=[O:12])[C:10](=[O:24])[NH:9][CH:8]=1
|
Name
|
|
Quantity
|
2.35 L
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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O=C(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
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Name
|
|
Quantity
|
6 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
The white slurry was then stirred at 0-5° C. for a further 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a clear brown solution
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
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FILTRATION
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Details
|
before filtering
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (2 L)
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Type
|
ADDITION
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Details
|
Water (0.85 L) was charged
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Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with water (0.25 L)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CNC(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |